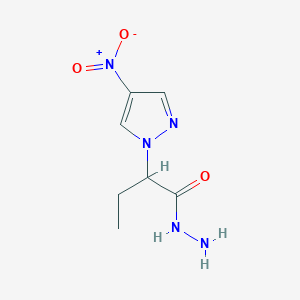
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is a chemical compound with the molecular formula C7H11N5O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives . The nitro group in the compound may play a crucial role in its interaction with biological targets.
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound has a molecular weight of 21319, which is within the range generally considered favorable for oral bioavailability . Its topological polar surface area is 119, suggesting it may have good permeability across biological membranes .
Result of Action
Based on the activities of similar compounds, it may have a range of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. For instance, the compound’s thermal stability is likely to be an important factor in its efficacy and stability
Métodos De Preparación
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-nitro-1H-pyrazole with butanehydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques, such as the use of transition-metal catalysts or photoredox reactions, to improve yield and efficiency .
Análisis De Reacciones Químicas
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-amino-1H-pyrazol-1-yl)butanehydrazide.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial, anti-inflammatory, and anticancer agents.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials with unique properties.
Comparación Con Compuestos Similares
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide can be compared with other pyrazole derivatives, such as:
2-(4-amino-1H-pyrazol-1-yl)butanehydrazide: This compound is similar but has an amino group instead of a nitro group.
2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide: This compound has a chloro group instead of a nitro group.
2-(4-methyl-1H-pyrazol-1-yl)butanehydrazide: This compound has a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
2-(4-nitropyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQGGHCPRDMRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

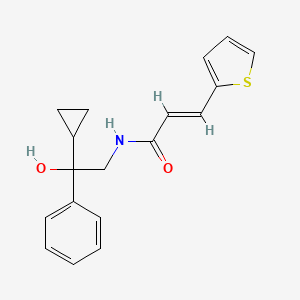

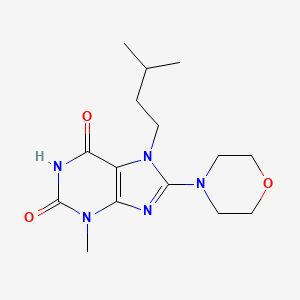
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
![2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2384319.png)
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
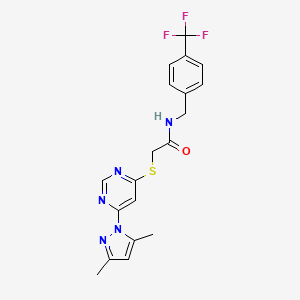
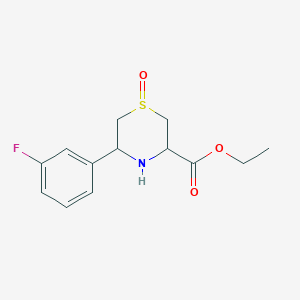
![[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2384327.png)
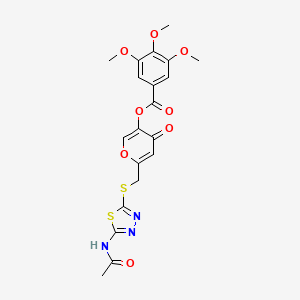
![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)

![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)
